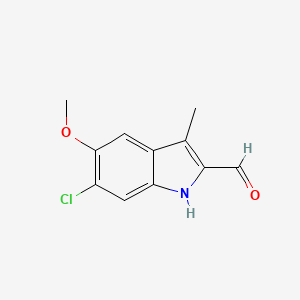

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde

CAS No.: 1368473-04-4

Cat. No.: VC2866470

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368473-04-4 |

|---|---|

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H10ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-5,13H,1-2H3 |

| Standard InChI Key | DBTHXXOHEQFIJK-UHFFFAOYSA-N |

| SMILES | CC1=C(NC2=CC(=C(C=C12)OC)Cl)C=O |

| Canonical SMILES | CC1=C(NC2=CC(=C(C=C12)OC)Cl)C=O |

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is essential for its characterization and application in various research fields. The compound possesses several distinctive properties derived from its molecular structure.

Basic Properties

The basic identification and molecular properties of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde are presented in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1368473-04-4 |

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 6-chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde |

| InChI | InChI=1S/C11H10ClNO2/c1-6-7-3-11(15-2)8(12)4-9(7)13-10(6)5-14/h3-5,13H,1-2H3 |

| InChIKey | DBTHXXOHEQFIJK-UHFFFAOYSA-N |

| SMILES | CC1=C(NC2=CC(=C(C=C12)OC)Cl)C=O |

These properties serve as unique identifiers for the compound in chemical databases and literature.

Structural Characteristics

The structure of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde features several key functional groups:

-

An indole core (bicyclic structure with benzene fused to pyrrole)

-

A chloro substituent at position 6

-

A methoxy group at position 5

-

A methyl group at position 3

-

A carbaldehyde group at position 2

The presence of these functional groups contributes to the compound's chemical reactivity, solubility, and potential biological interactions.

Synthesis Methods

Several synthetic routes can be employed for the preparation of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde, with the Fischer indole synthesis being the most commonly utilized method.

Fischer Indole Synthesis

The primary method for synthesizing 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde is the Fischer indole synthesis method. This classical reaction, discovered in the late 19th century, involves the following general steps:

-

Reaction of an appropriately substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate

-

Acid-catalyzed rearrangement (Fischer indole reaction)

-

Cyclization to form the indole ring structure

-

Introduction of the carbaldehyde group at position 2

The starting materials typically include 6-chloro-5-methoxy-3-methylindole and an appropriate aldehyde precursor. The reaction proceeds under acidic conditions with specific catalysts to promote cyclization and formation of the desired product.

Alternative Synthesis Approaches

Alternative approaches for synthesizing indole-2-carbaldehydes include the Hemetsberger-Knittel indole synthesis, which has been documented for similar compounds . This method involves:

-

Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes

-

Thermolysis of the resulting methyl-2-azidocinnamate

-

Electrophilic cyclization to form the indole-2-carboxylate

-

Conversion to the corresponding aldehyde

The Hemetsberger-Knittel method can be particularly useful when regioselectivity is important in the synthesis process .

Industrial Production Considerations

For industrial-scale production, optimized Fischer indole synthesis with specific catalysts and controlled reaction conditions is typically employed to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde can participate in various chemical reactions, primarily due to the reactivity of its functional groups, particularly the carbaldehyde moiety and the indole ring system.

Oxidation Reactions

The carbaldehyde group at position 2 can undergo oxidation to form the corresponding carboxylic acid derivative:

-

Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)

-

The resulting product, 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid, maintains the indole core while offering different reactivity patterns

Reduction Reactions

The aldehyde functional group can be reduced to form the corresponding alcohol:

-

Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed

-

The reduction product, 6-Chloro-5-methoxy-3-methyl-1H-indole-2-methanol, retains the indole scaffold while exhibiting different chemical properties

Substitution Reactions

The indole ring system can undergo various substitution reactions, including:

-

Halogenation: Introduction of additional halogen atoms

-

Nitration: Addition of nitro groups using nitric acid

-

Sulfonation: Introduction of sulfonic acid groups using sulfuric acid

These reactions typically occur under controlled conditions to prevent side reactions or degradation of the indole core.

Condensation Reactions

The aldehyde group is particularly reactive toward nucleophilic reagents and can participate in various condensation reactions:

-

Aldol condensation with compounds containing active methylene groups

-

Wittig reaction with phosphonium ylides to form alkenes

-

Reductive amination to form amines

-

Formation of Schiff bases with primary amines

These reactions can be utilized to synthesize more complex derivatives with potential biological activities.

Biological Activities and Applications

Indole derivatives, including 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde, have garnered significant interest in biological and pharmaceutical research due to their diverse bioactivities.

| Biological Activity | Potential Mechanism |

|---|---|

| Antimicrobial | Interaction with bacterial cell membrane components or inhibition of essential enzymes |

| Anti-inflammatory | Modulation of inflammatory signaling pathways and mediators |

| Anticancer | Interference with cell proliferation, induction of apoptosis, or inhibition of critical enzymes in cancer cells |

| Antioxidant | Free radical scavenging or enhancement of cellular antioxidant systems |

| Enzyme inhibition | Selective binding to target enzymes, affecting their catalytic activity |

Indole derivatives are known to interact with multiple biological targets, which contributes to their diverse bioactivities.

Applications in Medicinal Chemistry

The unique structure of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde makes it valuable in medicinal chemistry:

-

As a building block for the synthesis of more complex bioactive molecules

-

As an intermediate in the preparation of pharmaceutical compounds

-

For structure-activity relationship studies to understand how specific functional groups affect biological activity

-

As a potential lead compound for drug development programs

Research Applications

In scientific research, 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde finds applications in:

-

Organic synthesis as a versatile intermediate

-

Development of new methodologies for heterocyclic chemistry

-

Mechanistic studies of chemical reactions

-

Spectroscopic reference standards

-

Materials science applications, including the development of dyes and pigments

Comparison with Similar Compounds

To better understand the properties and potential applications of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde, it is valuable to compare it with structurally related compounds.

Structural Analogs

Table 2 presents a comparison of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde with several related compounds:

These structural differences can significantly impact chemical reactivity, biological activity, and physical properties.

Functional Group Effects

The specific arrangement of functional groups in 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde influences its properties:

-

The chloro substituent at position 6 increases lipophilicity and may enhance cell membrane permeability

-

The methoxy group at position 5 affects electronic distribution and can participate in hydrogen bonding interactions

-

The methyl group at position 3 contributes to steric effects and lipophilicity

-

The carbaldehyde at position 2 serves as a reactive site for further chemical modifications

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality assessment of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde.

Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information about hydrogen environments

-

¹³C NMR elucidates carbon skeleton structure

-

2D NMR techniques help establish connectivity

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups, including the characteristic C=O stretching of the aldehyde

-

N-H stretching of the indole NH group

-

-

Mass Spectrometry (MS):

-

Molecular weight confirmation

-

Fragmentation pattern analysis for structural verification

-

Chromatographic Methods

Chromatographic techniques are valuable for purity assessment and separation:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

Gas Chromatography (GC), particularly useful if derivatized

X-ray Crystallography

For definitive structural determination, X-ray crystallography provides detailed information about bond lengths, angles, and three-dimensional arrangement of atoms in the crystal lattice.

Future Research Directions

The study of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde continues to evolve, with several promising research directions emerging.

Synthesis Optimization

Future research may focus on developing more efficient and environmentally friendly synthesis methods:

-

Green chemistry approaches using sustainable catalysts

-

Continuous flow synthesis for improved scalability

-

Enzyme-catalyzed reactions for enhanced selectivity

-

Novel one-pot synthesis strategies to minimize steps and waste

Biological Evaluation

Comprehensive biological screening of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde and its derivatives may reveal:

-

Specific mechanisms of action against microbial pathogens

-

Detailed structure-activity relationships for anti-inflammatory effects

-

Potential anticancer properties against various cancer cell lines

-

Novel therapeutic applications based on protein-ligand interactions

Derivatization Studies

The reactive functional groups in 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carbaldehyde provide opportunities for creating libraries of derivatives with enhanced properties:

-

Aldehyde modifications to introduce diverse functional groups

-

Exploration of different substituents at the 5 and 6 positions

-

Development of hybrid molecules by coupling with other bioactive scaffolds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume